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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the

in vitro dissolution testing of azilsartan tablets. Azilsartan medoxomil, the prodrug of

azilsartan, is practically insoluble in water, making dissolution testing a critical parameter for

predicting in vivo performance and ensuring product quality. The following sections detail

various dissolution methods, experimental protocols, and data presentation to guide

researchers in this essential analysis.

Introduction to In Vitro Dissolution Testing of
Azilsartan
In vitro dissolution testing is a fundamental tool in the development and quality control of solid

oral dosage forms like azilsartan tablets. It measures the rate and extent to which the active

pharmaceutical ingredient (API) dissolves from the tablet into a liquid medium under controlled

conditions. For a Biopharmaceutics Classification System (BCS) Class II drug like azilsartan
medoxomil (low solubility, high permeability), the dissolution profile is a key factor influencing its

bioavailability.[1] Various formulation strategies, such as the preparation of solid dispersions,

have been explored to enhance the dissolution rate.[2][3]

The U.S. Food and Drug Administration (FDA) provides guidance on dissolution testing for

azilsartan kamedoxomil, directing to its Dissolution Methods Database for specific
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methodologies.[4][5] The methods outlined below are based on publicly available research and

general pharmacopeial principles.

Experimental Protocols
This section provides detailed protocols for three distinct in vitro dissolution testing methods for

azilsartan tablets, reflecting different formulation types and testing objectives.

Protocol 1: Compendial-Like Method for Immediate-
Release Tablets
This protocol is based on common pharmacopeial methods for immediate-release tablets and

is suitable for routine quality control.

Objective: To assess the dissolution of standard immediate-release azilsartan tablets.

Materials and Equipment:

USP Dissolution Apparatus 2 (Paddle)

Dissolution vessels (900 mL capacity)

Water bath with heater and circulator

Azilsartan tablets

Phosphate buffer, pH 7.8

HPLC or UV-Vis Spectrophotometer

Syringes and filters (0.45 µm)

Volumetric flasks and pipettes

Analytical balance

Procedure:
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Prepare 900 mL of phosphate buffer (pH 7.8) for each dissolution vessel. Deaerate the

medium.

Assemble the USP Apparatus 2 and equilibrate the dissolution medium to 37 ± 0.5°C.[6]

Set the paddle rotation speed to 50 rpm.[6]

Place one azilsartan tablet into each vessel.

Start the dissolution test and withdraw samples (e.g., 10 mL) at predetermined time points

(e.g., 5, 10, 15, 30, 45, and 60 minutes).

Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed

dissolution medium.

Filter the samples through a 0.45 µm syringe filter.

Analyze the concentration of azilsartan in the filtered samples using a validated HPLC or

UV-Vis spectrophotometric method.

Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Dissolution Testing for Formulations with
Enhanced Solubility
This protocol is designed for azilsartan formulations where solubility has been enhanced, for

example, through the preparation of solid dispersions.

Objective: To evaluate the dissolution profile of solubility-enhanced azilsartan tablet

formulations.

Materials and Equipment:

USP Dissolution Apparatus 1 (Basket)

Dissolution vessels (900 mL capacity)

Water bath with heater and circulator
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Azilsartan solid dispersion tablets

0.1N Hydrochloric acid (HCl)

HPLC or UV-Vis Spectrophotometer

Syringes and filters (0.45 µm)

Volumetric flasks and pipettes

Analytical balance

Procedure:

Prepare 900 mL of 0.1N HCl for each dissolution vessel.

Assemble the USP Apparatus 1 and equilibrate the dissolution medium to 37 ± 0.5°C.

Set the basket rotation speed to 100 rpm.[2]

Place one tablet in each basket.

Start the dissolution test and collect samples at specified intervals (e.g., 5, 10, 15, 20, 25,

and 30 minutes).[2]

Immediately replenish the withdrawn volume with fresh, pre-warmed medium.

Filter the samples using a 0.45 µm filter.

Determine the concentration of azilsartan in the samples via a validated analytical method.

Calculate and plot the percentage of drug release over time.

Protocol 3: Sequential pH Change Method to Simulate
Gastrointestinal Transit
This protocol simulates the physiological pH changes that a tablet encounters as it transits

through the gastrointestinal tract.
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Objective: To assess the dissolution of azilsartan tablets under conditions that mimic the pH of

the stomach and small intestine.

Materials and Equipment:

USP Dissolution Apparatus 2 (Paddle)

Dissolution vessels

pH meter

Simulated Gastric Fluid (pH 1.2)

Simulated Intestinal Fluid (pH 6.8)

HPLC or UV-Vis Spectrophotometer

Other equipment as listed in Protocol 1

Procedure:

Begin the dissolution test with 750 mL of simulated gastric fluid (pH 1.2) at 37 ± 0.5°C for the

first 2 hours.[7]

After 2 hours, withdraw a sample.

Add 250 mL of a pre-warmed buffer solution to the existing medium to adjust the pH to 6.8

(simulated intestinal fluid).

Continue the dissolution test for the remaining duration, taking samples at appropriate time

points up to 24 hours.[7]

Maintain the paddle speed at 50 rpm throughout the test.[7]

Filter and analyze the samples to determine the concentration of azilsartan.

Calculate the cumulative percentage of drug released at each time point across the different

pH stages.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1666440?utm_src=pdf-body
https://globalresearchonline.net/journalcontents/v51-2/20.pdf
https://globalresearchonline.net/journalcontents/v51-2/20.pdf
https://globalresearchonline.net/journalcontents/v51-2/20.pdf
https://www.benchchem.com/product/b1666440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize representative quantitative data from dissolution studies of

various azilsartan medoxomil formulations.

Table 1: Comparative Dissolution Profile of Azilsartan Medoxomil Formulations in 0.1N HCl

Time (min) Pure Drug (%)
Formulation with
Methylated-β-
Cyclodextrin (%)

Marketed
Formulation (%)

5 10.2 35.8 55.4

10 15.8 62.7 68.9

15 20.1 78.4 80.2

20 28.9 85.6 85.9

25 38.4 90.2 89.7

30 46.8 99.7 92.7

Data adapted from a study on solid dispersions.[2]

Table 2: Dissolution of Azilsartan Kamedoxomil Fast Dissolving Tablets in Phosphate Buffer

(pH 7.8)

Time (min)
Formulation
SD2 (%)

Formulation
SD3 (%)

Formulation
EF4 (%)

Edarbi® 40mg
Tablets (%)

5 75 78 80 60

10 85 88 90 75

15 92 95 96 85

20 98 99 99 92

30 99 99 99 98
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Data represents selected formulations from a study on fast-dissolving tablets.[6]

Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the in vitro dissolution

testing of azilsartan tablets.
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Caption: General workflow for in vitro dissolution testing of tablets.

Need Custom Synthesis?
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To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Dissolution
Testing of Azilsartan Tablets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666440#in-vitro-dissolution-testing-methods-for-
azilsartan-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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